molecular formula C16H21N5O2S B7542663 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B7542663
M. Wt: 347.4 g/mol
InChI Key: ISNHOOVUKZRIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a tool for studying various biological processes and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it has been suggested to act as a CK2 inhibitor. CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of CK2 and affect the phosphorylation of various proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential as a tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea. For example, further research could be done to better understand its mechanism of action and its potential therapeutic applications. It could also be studied in combination with other compounds to determine if it has synergistic effects. Additionally, it could be studied in animal models to further explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-(2-methoxyphenyl)piperidine-1-carboxylic acid, followed by the addition of isobutyl chloroformate and triethylamine. The resulting compound is then purified by column chromatography.

Scientific Research Applications

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been used in scientific research for its potential as a tool for studying various biological processes. For example, it has been studied as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes. It has also been studied for its potential as an anti-cancer agent.

properties

IUPAC Name

1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-11-19-20-16(24-11)18-15(22)17-12-7-9-21(10-8-12)13-5-3-4-6-14(13)23-2/h3-6,12H,7-10H2,1-2H3,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNHOOVUKZRIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

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